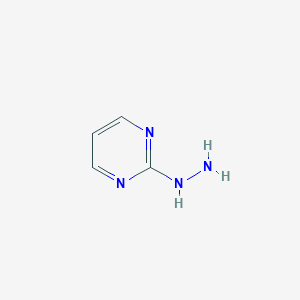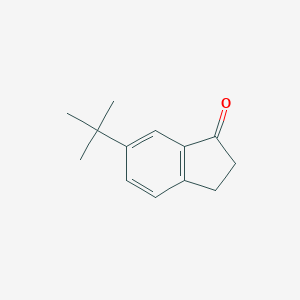
1-(4-Ethoxyphenyl)sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)sulfonylpiperidine, also known as Suvorexant, is a novel type of hypnotic drug that was approved by the FDA in 2014 for the treatment of insomnia. Unlike traditional hypnotic drugs, Suvorexant targets the orexin neurotransmitter system, which is involved in regulating wakefulness and sleep. In
Mécanisme D'action
1-(4-Ethoxyphenyl)sulfonylpiperidine works by blocking the action of orexin neurotransmitters, which are involved in promoting wakefulness and arousal. By blocking the orexin system, 1-(4-Ethoxyphenyl)sulfonylpiperidine promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the time it takes to fall asleep, increase total sleep time, and reduce the number of awakenings during the night. In addition, 1-(4-Ethoxyphenyl)sulfonylpiperidine has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Ethoxyphenyl)sulfonylpiperidine is its specificity for the orexin system, which makes it a potentially useful tool for studying the role of orexin in sleep and wakefulness regulation. However, one limitation of 1-(4-Ethoxyphenyl)sulfonylpiperidine is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(4-Ethoxyphenyl)sulfonylpiperidine. One area of interest is its potential use in the treatment of other neurological disorders such as depression, anxiety, and Alzheimer's disease. Another area of interest is the development of new and more potent orexin receptor antagonists that may have improved pharmacokinetic properties and therapeutic efficacy. Finally, there is also a need for further research on the long-term safety and efficacy of 1-(4-Ethoxyphenyl)sulfonylpiperidine in treating insomnia and other sleep disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Ethoxyphenyl)sulfonylpiperidine involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the piperidine ring through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)sulfonylpiperidine has been extensively studied for its potential therapeutic applications in treating insomnia and other sleep disorders. In addition, recent studies have also investigated its potential use in the treatment of other neurological disorders such as depression, anxiety, and Alzheimer's disease.
Propriétés
Numéro CAS |
32176-33-3 |
|---|---|
Formule moléculaire |
C13H19NO3S |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO3S/c1-2-17-12-6-8-13(9-7-12)18(15,16)14-10-4-3-5-11-14/h6-9H,2-5,10-11H2,1H3 |
Clé InChI |
SPYWELRTYOGAHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
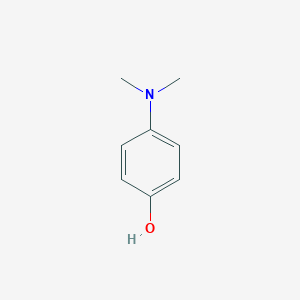
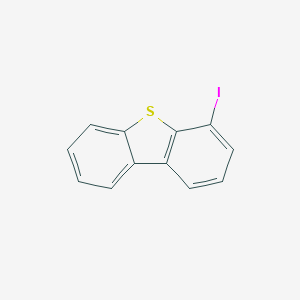
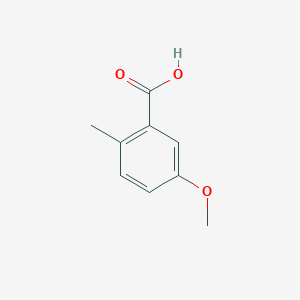
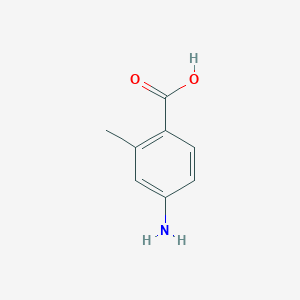



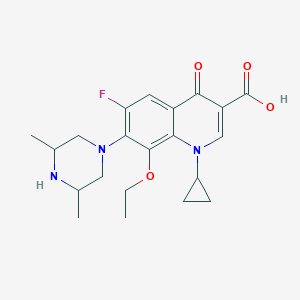
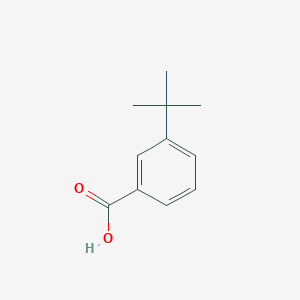
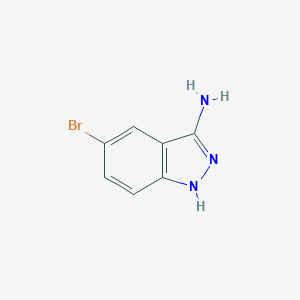
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
